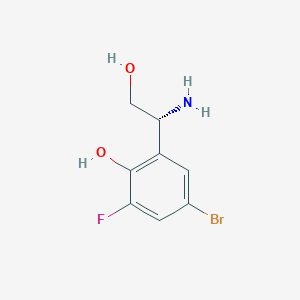
(r)-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol is a synthetic organic compound that features a phenol group substituted with amino, hydroxyethyl, bromo, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a phenol derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of the fluorine atom can be done using a fluorinating agent such as Selectfluor.
Aminoethylation: The aminoethyl group can be introduced via a Mannich reaction involving formaldehyde, a secondary amine, and the phenol derivative.
Resolution: The racemic mixture can be resolved using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutics: Potential use in the treatment of diseases due to its biological activity.
Diagnostics: Potential use in diagnostic assays.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4-bromo-6-fluorophenol would depend on its specific application. In biological systems, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine and fluorine substituents.
4-Bromo-6-fluorophenol: Lacks the amino and hydroxyethyl groups.
®-2-(1-Amino-2-hydroxyethyl)-4-chloro-6-fluorophenol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Substituent Effects: The combination of amino, hydroxyethyl, bromine, and fluorine groups can result in unique chemical and biological properties.
Chirality: The ®-enantiomer may have different biological activity compared to the (s)-enantiomer or the racemic mixture.
Propriétés
Formule moléculaire |
C8H9BrFNO2 |
|---|---|
Poids moléculaire |
250.06 g/mol |
Nom IUPAC |
2-[(1R)-1-amino-2-hydroxyethyl]-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C8H9BrFNO2/c9-4-1-5(7(11)3-12)8(13)6(10)2-4/h1-2,7,12-13H,3,11H2/t7-/m0/s1 |
Clé InChI |
KYPRMAGOMIUHBA-ZETCQYMHSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1[C@H](CO)N)O)F)Br |
SMILES canonique |
C1=C(C=C(C(=C1C(CO)N)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



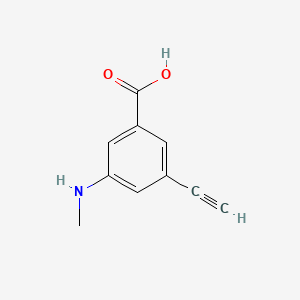

![2-oxo-2-(thiophen-2-yl)ethyl 2-{[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B13560870.png)
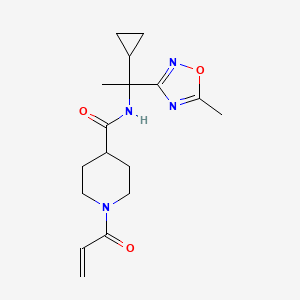
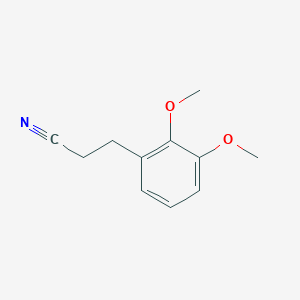




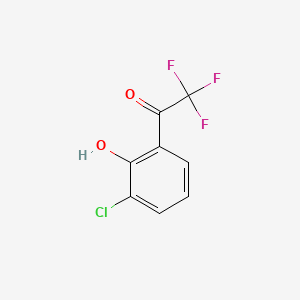

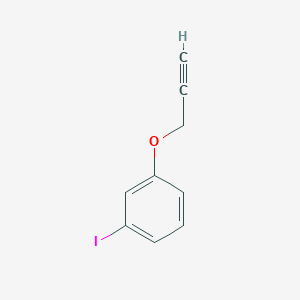
![2-Methyl-5-[(oxiran-2-yl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B13560908.png)
